2-Sulfanylethyl 2,2-dimethylpropanoate
Description
2-Sulfanylethyl 2,2-dimethylpropanoate is an ester derivative combining a pivalate (2,2-dimethylpropanoate) group with a sulfanylethyl (thioethyl) moiety. The pivalate group, characterized by its bulky tert-butyl structure, confers significant steric hindrance, which influences reactivity and stability in chemical reactions . The sulfanylethyl group introduces a nucleophilic thiol (-SH) functionality, enabling participation in disulfide bond formation, metal coordination, or nucleophilic substitution reactions. This dual functionality makes the compound valuable in pharmaceutical synthesis, catalysis, and materials science.
Properties
CAS No. |
190062-33-0 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-sulfanylethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H14O2S/c1-7(2,3)6(8)9-4-5-10/h10H,4-5H2,1-3H3 |
InChI Key |
TWGNDLTWVYZRPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylethyl 2,2-dimethylpropanoate typically involves the esterification of 2-mercaptoethanol with 2,2-dimethylpropanoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours .
Industrial Production Methods: On an industrial scale, the production of 2-sulfanylethyl 2,2-dimethylpropanoate may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanylethyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, dry ether as solvent, reflux conditions.
Substitution: Halides or amines, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Chemistry: 2-Sulfanylethyl 2,2-dimethylpropanoate is used as a building block in organic synthesis, particularly in the preparation of thioesters and sulfoxides . It serves as a precursor for the synthesis of more complex molecules in medicinal chemistry .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein modifications . It can act as a substrate or inhibitor in enzymatic reactions involving thiol groups .
Medicine: . Its ability to undergo various chemical transformations makes it a versatile intermediate in pharmaceutical synthesis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers . It is also employed in the manufacture of flavor and fragrance compounds .
Mechanism of Action
The mechanism of action of 2-sulfanylethyl 2,2-dimethylpropanoate involves its interaction with thiol groups in proteins and enzymes . The sulfanyl group can form disulfide bonds with cysteine residues, leading to changes in protein structure and function . This interaction can inhibit enzyme activity or alter protein-protein interactions, making it useful in biochemical studies .
Comparison with Similar Compounds
Reactivity Profiles
- 2-Sulfanylethyl 2,2-dimethylpropanoate: The thiol group enables nucleophilic attack (e.g., in Michael additions or disulfide formation), while the pivalate ester resists hydrolysis due to steric hindrance .
- Methyl 2,2-dimethyl-3-sulfanylpropanoate: Exhibits similar thiol reactivity but may hydrolyze faster due to the less hindered methyl ester .
- (3-Methoxyphenyl) 2,2-dimethylpropanoate: The methoxy group directs electrophilic substitution in aromatic systems, making it suitable for synthesizing bioactive molecules (e.g., histone deacetylase inhibitors) .
- Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate: Bromine facilitates Suzuki-Miyaura cross-coupling, useful in constructing complex aryl frameworks .
Physicochemical Properties
| Compound Name | Boiling Point (°C) | Solubility | Stability Notes |
|---|---|---|---|
| 2-Sulfanylethyl 2,2-dimethylpropanoate | ~200 (estimated) | Soluble in organic solvents | Stable under anhydrous conditions; prone to oxidation in air |
| (3-Methoxyphenyl) 2,2-dimethylpropanoate | 245–250 | Ethanol, acetone | Resists hydrolysis due to steric bulk |
| Potassium 2,2-dimethylpropanoate | >300 (decomposes) | Water, ethanol | Hygroscopic; requires dry storage |
Discussion of Key Findings
- Steric Effects: The pivalate group in all analogs impedes hydrolysis and directs reactivity toward less hindered sites. For example, potassium 2,2-dimethylpropanoate acts as a bulky nucleophile in SN2 reactions .
- Thiol vs. Methoxy/Bromine Functionality : The sulfanyl group’s nucleophilicity contrasts with the methoxy group’s electron-donating effects and bromine’s electrophilic utility, leading to divergent applications in drug design and catalysis .
- Biological Activity : Sulfanyl-containing esters show moderate antimicrobial activity, while methoxyphenyl derivatives are explored for enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
